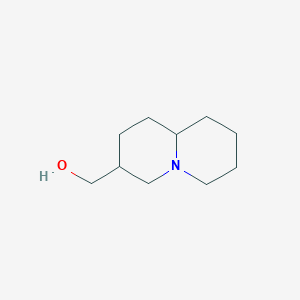

octahydro-2H-quinolizin-3-ylmethanol

Description

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-ylmethanol |

InChI |

InChI=1S/C10H19NO/c12-8-9-4-5-10-3-1-2-6-11(10)7-9/h9-10,12H,1-8H2 |

InChI Key |

YJYHAHZIQBZRCN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2CC(CCC2C1)CO |

Origin of Product |

United States |

Preparation Methods

Stereochemical Control in Cyclization

-

Five-membered rings (e.g., pyrrolidine derivatives) yield predominantly cis-fused products due to favorable transition-state geometry.

-

Six-membered rings (e.g., piperidine derivatives) favor trans-fused products, as seen in the synthesis of (±)-epilupinine.

-

Reaction conditions: UV light (254 nm) in acetonitrile with 1,4-dicyanobenzene as a PET catalyst.

Functionalization at the 3-Position

Introducing the hydroxymethyl group at the 3-position requires precise functional group interconversion. Two primary approaches dominate the literature:

Reduction of Ketone Precursors

A ketone intermediate, such as octahydro-2H-quinolizin-3-ylketone, can be reduced to the corresponding alcohol. The Luche reduction (CeCl₃·7H₂O/NaBH₄ in MeOH) is employed for stereoselective reduction, ensuring the formation of the β-hydroxyl configuration.

Hydroboration-Oxidation of Alkenes

Hydroboration of alkenes adjacent to the quinolizine core introduces hydroxyl groups. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) ensures anti-Markovnikov addition, followed by oxidative workup with NaBO₃·4H₂O.

Protecting Group Strategies

Silyl ethers are critical for protecting hydroxymethyl groups during synthetic steps. The triisopropylsilyl (TIPS) group is commonly used due to its stability under acidic and basic conditions.

Silylation and Desilylation

-

Silylation : Alcohols are treated with TIPSCl in the presence of imidazole to form TIPS ethers (e.g., conversion of 11 to 12 in 90% yield).

-

Desilylation : Tetrabutylammonium fluoride (TBAF) in THF cleaves silyl ethers, as demonstrated in the synthesis of 9 from 8 (85% yield).

Catalytic Oxidation Methods

Oxidation steps are pivotal for generating ketone intermediates. 2-Iodoxybenzoic acid (IBX) in ethyl acetate/DMSO at 80°C selectively oxidizes benzylic alcohols to ketones without over-oxidation.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Stereochemical Purity : Minor epimerization during oxidation or reduction necessitates chiral auxiliaries or enzymatic resolution.

-

Scalability : PET cyclizations require specialized UV equipment, limiting industrial adoption. Transitioning to thermal or metal-catalyzed cyclizations could address this.

-

Functional Group Compatibility : Silyl groups may interfere with subsequent reactions; exploring alternative protectants (e.g., acetals) is warranted.

Q & A

Q. What experimental design principles address yield inconsistencies in multi-step syntheses of this compound?

- Methodology : Implement factorial design to test variables (temperature, catalyst loading, residence time). For example, in similar methanol syntheses, a 2³ factorial design resolved conflicting CO₂ conversion rates by isolating temperature as the dominant factor .

Methodological Guidelines

- Catalyst Screening : Use fixed-bed reactors with in-line GC analysis to compare Cu/Zn/Al catalysts (e.g., C301 vs. C306) under standardized conditions .

- Environmental Impact : Evaluate carbon efficiency using life-cycle assessment (LCA) models, referencing payback time analyses for methanol vs. Fischer-Tropsch processes (Figure 7 in ).

- Contradiction Resolution : Cross-validate kinetic data with isotopic labeling (e.g., ¹³CO₂ tracing) to confirm reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.